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Compound of Interest

Compound Name: Lupeolic acid

Cat. No.: B1252987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Lupeolic acid (C₃₀H₄₈O₃, Molar Mass: 456.7 g/mol ), a pentacyclic triterpenoid of significant

interest for its diverse pharmacological properties.[1][2] The document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a

structured format for ease of reference and comparison. Detailed experimental methodologies

are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary
The structural elucidation of Lupeolic acid is critically dependent on the combined

interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. The following tables summarize the

characteristic spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Lupeolic acid. The data presented here is a composite from typical findings for the lupeol

skeleton, adjusted for the presence of a hydroxyl group at C-3 and a carboxylic acid at C-28.

Table 1: ¹H NMR Spectroscopic Data for Lupeolic Acid (Typical values in CDCl₃, 400 MHz)
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Proton Assignment Chemical Shift (δ, ppm) Multiplicity

H-3 ~3.20 dd

H-29a ~4.71 s

H-29b ~4.58 s

H-19 ~2.38 m

CH₃-30 ~1.68 s

CH₃-27 ~1.03 s

CH₃-26 ~0.97 s

CH₃-25 ~0.95 s

CH₃-24 ~0.82 s

CH₃-23 ~0.78 s

Table 2: ¹³C NMR Spectroscopic Data for Lupeolic Acid (Typical values in CDCl₃, 100 MHz)
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 38.4

C-2 27.4

C-3 79.0

C-4 38.8

C-5 55.3

C-6 18.3

C-7 34.2

C-8 40.8

C-9 50.4

C-10 37.2

C-11 20.9

C-12 25.1

C-13 38.0

C-14 42.8

C-15 27.0

C-16 35.6

C-17 56.4

C-18 49.2

C-19 48.0

C-20 150.9

C-21 29.8

C-22 39.9

C-23 28.0
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C-24 15.4

C-25 16.1

C-26 16.0

C-27 14.5

C-28 (COOH) ~180-182

C-29 (CH₂) 109.4

C-30 (CH₃) 19.3

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in Lupeolic acid. The

spectrum is characterized by absorptions corresponding to hydroxyl, carboxylic acid, and

alkene moieties.[3]

Table 3: Key FT-IR Absorptions for Lupeolic Acid

Wavenumber (cm⁻¹) Vibration Type Functional Group

3510 - 3300 O-H stretch (broad) Hydroxyl & Carboxylic Acid

2945 - 2850 C-H stretch Aliphatic (CH, CH₂, CH₃)

~1697 C=O stretch Carboxylic Acid

~1640 C=C stretch Alkene (Isopropenyl group)

1460 - 1375 C-H bend Aliphatic (CH, CH₂, CH₃)

~1250 C-O stretch Carboxylic Acid / Alcohol

~883 =C-H bend (out-of-plane) Alkene (Isopropenyl group)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

Lupeolic acid, confirming its molecular formula (C₃₀H₄₈O₃). Electrospray ionization (ESI) is a
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common technique used for this class of compounds.

Table 4: ESI-MS Fragmentation Data for Lupeolic Acid

m/z (Mass/Charge Ratio) Interpretation

456.36
[M]⁺, Molecular ion peak corresponding to

C₃₀H₄₈O₃[4]

438
[M - H₂O]⁺, Loss of a water molecule from the

hydroxyl group

411 [M - COOH]⁺, Loss of the carboxyl group

393
[M - H₂O - COOH]⁺, Subsequent loss of water

and carboxyl group

Experimental Protocols
The following sections describe standardized methodologies for acquiring the spectroscopic

data for Lupeolic acid and similar pentacyclic triterpenoids.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of purified Lupeolic acid in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-

d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[5]

Instrumentation: Analyses are performed on a high-resolution NMR spectrometer, typically

operating at a proton frequency of 400 MHz or higher (e.g., Bruker Avance series).[5][6]

Data Acquisition:

¹H NMR: A standard single-pulse experiment is conducted to acquire the proton spectrum.

Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number

of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled experiment is used to acquire the carbon spectrum. A wider

spectral width (e.g., 0-220 ppm) is required.[7] DEPT (Distortionless Enhancement by
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Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often run to differentiate

between CH, CH₂, and CH₃ groups.

2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are employed to establish H-H connectivities

and C-H correlations over one to three bonds.[6]

FT-IR Spectroscopy Protocol
Sample Preparation:

Attenuated Total Reflection (ATR): A small amount of the solid, powdered sample is placed

directly onto the ATR crystal (e.g., diamond). This is a rapid and common method for

natural products.[8][9]

KBr Pellet: Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry

potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis (e.g.,

PerkinElmer Spectrum Two, Bruker VECTOR 22).[6][8]

Data Acquisition: The spectrum is typically recorded over the mid-IR range of 4000 to 400

cm⁻¹.[8] A background spectrum of the clean ATR crystal or a pure KBr pellet is recorded first

and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are

averaged to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
Sample Preparation: A dilute solution of the sample is prepared (e.g., 1-10 µg/mL) in a high-

purity solvent compatible with the ionization source, typically methanol, acetonitrile, or a

mixture with water. A trace amount of formic acid or ammonium acetate may be added to

promote ionization in positive or negative mode, respectively.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

mass spectrometer (LC-MS) is commonly used. The mass analyzer can be of various types,

such as Time-of-Flight (TOF), Quadrupole, or Orbitrap. Atmospheric Pressure Chemical
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Ionization (APCI) or Electrospray Ionization (ESI) are preferred ionization techniques for

triterpenoids.[10][11]

Data Acquisition:

Full Scan Mode: The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to

detect the molecular ion and other major fragments.

Tandem MS (MS/MS): To obtain structural information, the molecular ion ([M+H]⁺ or [M-

H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate a

characteristic fragmentation pattern.[12] This is crucial for distinguishing between isomers

and confirming the structure.

Spectroscopic Analysis Workflow
The logical flow for the structural identification and characterization of a natural product like

Lupeolic acid using spectroscopic techniques is illustrated below.
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Workflow for Spectroscopic Analysis of Lupeolic Acid
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Figure 1. A generalized workflow for the structural analysis of Lupeolic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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